Adamantamine fumarate
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Overview
Description
Adamantamine fumarate is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. Adamantane is known for its high stability and unique structural properties, making it a valuable scaffold in medicinal chemistry. This compound is particularly notable for its applications in drug delivery systems and surface recognition studies .
Preparation Methods
The synthesis of adamantamine fumarate typically involves the nitration of amantadine or its salt in sulfuric acid, followed by hydroxylation under alkaline conditions to obtain 3-amino-1-adamantanol . This intermediate can then be further reacted with fumaric acid to produce this compound. Industrial production methods often employ similar routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Adamantamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone, which can further react to produce various derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common reagents used in these reactions include sulfuric acid for nitration, alkaline solutions for hydroxylation, and various oxidizing and reducing agents. The major products formed from these reactions are often functionalized adamantane derivatives with applications in medicinal chemistry and materials science.
Scientific Research Applications
Adamantamine fumarate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of adamantamine fumarate involves its interaction with various molecular targets. In medicinal applications, it is known to increase dopamine release in the brain, which is beneficial for treating Parkinson’s disease and drug-induced extrapyramidal reactions . The compound’s unique structure allows it to interact with lipid bilayers, enhancing its effectiveness in drug delivery systems .
Comparison with Similar Compounds
Adamantamine fumarate can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share a similar adamantane scaffold but differ in their functional groups and specific applications:
Properties
Molecular Formula |
C24H38N2O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
adamantan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
QRVSGLPZAFQGCE-WXXKFALUSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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